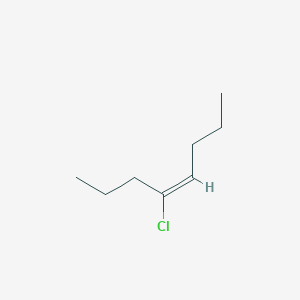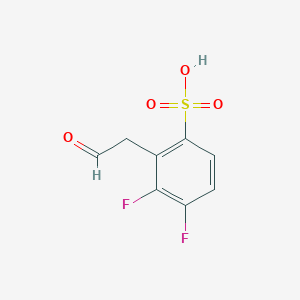
(E)-4-Chloro-4-octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Chloro-4-octene is an organic compound characterized by the presence of a chlorine atom and a double bond within its carbon chain The “E” notation indicates that the chlorine atom and the longest carbon chain are on opposite sides of the double bond, following the Cahn-Ingold-Prelog priority rules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-4-octene typically involves the chlorination of 4-octene. One common method is the addition of chlorine to 4-octene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be represented as follows:
4-Octene+Cl2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired (E)-isomer.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Chloro-4-octene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the double bond.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to form epoxides.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides, alkanes, or other addition products.
Oxidation: Formation of epoxides or other oxidized derivatives.
Applications De Recherche Scientifique
(E)-4-Chloro-4-octene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-Chloro-4-octene involves its interaction with various molecular targets. The chlorine atom and double bond confer reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways, such as enzyme activity and receptor binding, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-4-Chloro-4-octene: The Z-isomer where the chlorine atom and the longest carbon chain are on the same side of the double bond.
4-Chloro-1-octene: A positional isomer with the chlorine atom at a different position on the carbon chain.
4-Octene: The parent hydrocarbon without the chlorine atom.
Uniqueness
(E)-4-Chloro-4-octene is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
10124-70-6 |
|---|---|
Formule moléculaire |
C8H15Cl |
Poids moléculaire |
146.66 g/mol |
Nom IUPAC |
(E)-4-chlorooct-4-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3/b8-7+ |
Clé InChI |
YOZURJHSPCKCEV-BQYQJAHWSA-N |
SMILES isomérique |
CCC/C=C(\CCC)/Cl |
SMILES canonique |
CCCC=C(CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
